molecular formula C14H17BF2O4 B567744 Methyl 3,5-difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate CAS No. 1218791-32-2

Methyl 3,5-difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate

Cat. No. B567744
M. Wt: 298.093
InChI Key: CGADBVGBEFYTMK-UHFFFAOYSA-N
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Description

“Methyl 3,5-difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate” is a chemical compound . It is a boric acid ester intermediate with benzene rings . The compound can be a colorless to yellow liquid or semi-solid or solid .


Synthesis Analysis

The compound is obtained by a three-step substitution reaction . The structures of the compounds are confirmed by FTIR, 1H and 13C NMR spectroscopy, and mass spectrometry .


Molecular Structure Analysis

Single crystals of the title compounds are measured by X-ray diffraction and subjected to crystallographic and conformational analyses . The molecular structures are further calculated using density functional theory (DFT), which were compared with the X-ray diffraction value . The results of the conformational analysis indicate that the molecular structures optimized by DFT are consistent with the crystal structures determined by single crystal X-ray diffraction .


Chemical Reactions Analysis

The compound is a boric acid ester intermediate with benzene rings . It is often used in glycol protection, asymmetric synthesis of amino acids, Diels–Alder and Suzuki coupling reactions .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 262.09 . It has a refractive index of n20/D 1.396 (lit.) . It has a boiling point of 42-43 °C/50 mmHg (lit.) and a density of 0.882 g/mL at 25 °C (lit.) .

Scientific Research Applications

Chemical Structure and Properties

Methyl 3,5-difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate, along with similar compounds, are boric acid ester intermediates with benzene rings. These compounds have been synthesized through a three-step substitution reaction. Their structures were confirmed using techniques such as FTIR, NMR spectroscopy, and mass spectrometry. Additionally, single crystals were analyzed through X-ray diffraction and subjected to crystallographic and conformational analyses. The molecular structures were calculated using density functional theory (DFT) and compared with the X-ray diffraction values. This research reveals some physicochemical properties of these compounds, including their molecular electrostatic potential and frontier molecular orbitals (Huang et al., 2021).

Applications in Synthesis and Imaging

The compound and its derivatives have applications in the synthesis of various chemical intermediates. For instance, they can be used in the synthesis of carbon-11-labeled CK1 inhibitors, which are potential PET radiotracers for imaging in Alzheimer's disease research. This involves preparing the compound from certain precursors and involves processes like O-[11C]methylation (Gao et al., 2018).

Exploration in Mesomorphic Properties

In research focusing on liquid crystals, derivatives of this compound have been studied for their mesomorphic properties. Specifically, a series of difluoro substituted benzoate derivatives, including similar compounds, have been reported to display a rich polymesomorphic sequence with properties like anticlinic, indicating potential applications in materials science (Cruz et al., 2001).

Hydrolytic Stability and Cytoprotection Studies

Modifying derivatives of this compound has been researched for improved hydrolytic stability and cytoprotection against oxidative stress. For example, BSIH, a prodrug version of a metal chelator containing a boronate group similar to the one in this compound, has shown promise for conditionally targeting iron sequestration in cells under oxidative stress (Wang & Franz, 2018).

Safety And Hazards

The compound may cause skin irritation, serious eye irritation, and may be harmful if swallowed. It may also cause respiratory irritation .

Future Directions

Boric acid compounds can also be used as fluorescent probes to identify hydrogen peroxide, saccharides, copper and fluorine ions, and catecholamine substances . In addition, a low concentration of boric acid could inhibit the growth of H1299 and COR-L23p lung cancer cells .

properties

IUPAC Name

methyl 3,5-difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17BF2O4/c1-13(2)14(3,4)21-15(20-13)11-9(16)6-8(7-10(11)17)12(18)19-5/h6-7H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGADBVGBEFYTMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2F)C(=O)OC)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17BF2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00675151
Record name Methyl 3,5-difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00675151
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3,5-difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate

CAS RN

1218791-32-2
Record name Methyl 3,5-difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00675151
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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